1-(2,3-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine
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Overview
Description
1-(2,3-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine is an organic compound characterized by its unique structure, which includes both methoxyphenyl and methoxynaphthalenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine typically involves the reaction of 2,3-dimethoxybenzaldehyde with 4-methoxynaphthalen-1-ylmethylamine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, often facilitated by strong bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Strong bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and various nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy groups and aromatic rings facilitate binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone:
2-methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its reactivity and applications.
2,4-dimethoxybenzylamine: Contains similar methoxy groups but has a different overall structure and chemical properties.
Uniqueness
1-(2,3-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine is unique due to its combination of methoxyphenyl and methoxynaphthalenyl groups, which confer specific chemical reactivity and potential applications not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-23-19-12-11-15(17-8-4-5-9-18(17)19)13-22-14-16-7-6-10-20(24-2)21(16)25-3/h4-12,22H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCIQDZGRVGTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=C(C3=CC=CC=C23)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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